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Compound of Interest

Compound Name: Etamycin

Cat. No.: B607373

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamycin A, also known as Viridogrisein, is a member of the streptogramin A family of
antibiotics.[1][2][3][4] It is a cyclic depsipeptide, meaning its structure contains both peptide and
ester linkages in a ring.[1] First isolated from Streptomyces griseus, Etamycin A has
demonstrated significant activity against Gram-positive bacteria. This guide provides a detailed
overview of the chemical structure of Etamycin A, the experimental methodologies used for its
elucidation, and key structural data.

Core Chemical Structure

The chemical structure of Etamycin A is complex, featuring a 25-membered macrocyclic ring.
This ring is composed of eight amino acid residues and one hydroxy acid, linked by seven
amide bonds and one ester bond. The constituent amino acids include both proteinogenic and
non-proteinogenic residues, some of which are N-methylated.

Molecular Formula: C44He2NgO11
Molecular Weight: 879.0 g/mol

IUPAC Name: 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-
pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-
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phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Synonyms: Viridogrisein |, Etamycin, Neoviridogrisein IV

Caption: Simplified 2D representation of the Etamycin A chemical structure highlighting the
macrocyclic depsipeptide core and constituent residues.

Quantitative Structural Data

Precise bond lengths and angles for Etamycin A would be best determined by X-ray
crystallography. However, to date, a publicly available crystal structure of Etamycin A has not
been identified. The most accurate quantitative data currently available comes from Nuclear
Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data

The following table summarizes the *H and 3C NMR chemical shifts for Etamycin A, as
reported in the literature, providing insight into the electronic environment of each atom.
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Position

13C Chemical Shift (ppm)

'H Chemical Shift (ppm)

3-Hydroxypicolinic Acid

2' 164.5

3 162.1

4 123.0 7.35 (dd, J=8.5, 1.5 Hz)

5' 140.2 8.15 (dd, J=4.5, 1.5 Hz)

6' 120.7 7.30 (dd, J=8.5, 4.5 Hz)

L-Threonine

o-CH 58.9 4.90 (d, J=9.5 Hz)

B-CH 67.5 4.75 (m)

y-CHs 19.8 1.25 (d, J=6.5 Hz)

D-Leucine

o-CH 53.2 4.60 (m)

B-CH2 41.5 1.70 (m), 1.60 (m)

y-CH 24.8 1.80 (m)

5.CHa 22.0, 215 0.95 (d, J=6.5 Hz), 0.90 (d,
J=6.5 Hz)

4-Hydroxy-D-proline

o-CH 59.8 4.50 (t, J=8.0 Hz)

B-CHz 38.1 2.20 (m), 2.05 (m)

y-CH 70.2 4.65 (m)

0-CH:z 55.4 3.80 (m), 3.60 (m)

N-Methyl-L-alanine

o-CH 57.1 5.20 (g, J=7.0 Hz)

B-CHs 15.2 1.40 (d, J=7.0 Hz)
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N-CHs 30.1 3.10 (s)

N,B-Dimethyl-L-leucine

a-CH 62.3 4.80 (d, J=10.0 Hz)

B-CH 36.4 2.30 (m)

y-CH2 29.8 1.50 (m), 1.30 (m)

3-CH 25.1 1.90 (m)

e CHa 231 212 1.00 (d, J=6.5 Hz), 0.85 (d,
J=6.5 Hz)

N-CHs 31.5 2.80 (s)

L-Alanine

a-CH 49.5 4.70 (g, J=7.0 Hz)

B-CHs 18.2 1.35 (d, J=7.0 Hz)

L-Phenylalanine

a-CH 55.6 5.60 (t, J=8.0 Hz)

8-CHa 378 3.30 (dd, J=14.0, 8.0 Hz), 3.10
(dd, J=14.0, 8.0 Hz)

y-C 136.5

3-CH 129.2 7.25 (m)

€-CH 128.4 7.25 (m)

¢-CH 126.8 7.25 (m)

Experimental Protocols for Structure Elucidation

The determination of Etamycin A's structure has historically relied on a combination of

chemical degradation, and more recently, advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the structure of complex natural

products like Etamycin A in solution.

Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

o Sample Preparation: A purified sample of Etamycin A is dissolved in a deuterated solvent,

such as chloroform-d (CDCIs), to a concentration suitable for NMR analysis (typically 1-10

mg/mL).

e 1D NMR Spectra Acquisition:

o

o

'H NMR spectra are acquired to identify the chemical shifts and coupling constants of all
proton nuclei.

13C NMR spectra are acquired to identify the chemical shifts of all carbon nuclei.

e 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish

correlations between nuclei:

[e]

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin
system, crucial for tracing out the amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a
spin system, aiding in the identification of complete amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is essential for connecting the
individual amino acid fragments and establishing the sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons
that are close in space, which is critical for determining the three-dimensional
conformation and stereochemistry of the molecule.
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Data Analysis: The collected spectra are processed and analyzed to piece together the
structure. Chemical shifts, coupling constants, and cross-peak information are used to

assign all proton and carbon signals and to determine the sequence of the amino acid

residues and the location of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental
composition of Etamycin A, and its fragmentation pattern can help to confirm the sequence of
the amino acid residues.

Objective: To determine the accurate mass and elemental formula of the molecule and to
obtain fragmentation data to support the structural assignment.

Methodology:

Sample Preparation: A dilute solution of purified Etamycin A is prepared in a suitable
solvent, often a mixture of water and acetonitrile with a small amount of formic acid to
promote ionization.

lonization: The sample is introduced into the mass spectrometer and ionized, typically using
Electrospray lonization (ESI), which is a soft ionization technique that keeps the molecule
intact.

High-Resolution Mass Spectrometry (HRMS): The mass-to-charge ratio (m/z) of the
molecular ion (e.g., [M+H]*) is measured with high accuracy. This allows for the
unambiguous determination of the elemental formula (CaaHe2NsO11).

Tandem Mass Spectrometry (MS/MS):
o The molecular ion of Etamycin A is selected in the first stage of the mass spectrometer.

o The selected ion is then subjected to collision-induced dissociation (CID), where it collides
with an inert gas, causing it to fragment.

o The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
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» Fragmentation Analysis: The masses of the fragment ions are analyzed to deduce the
sequence of the amino acid residues. The fragmentation of the cyclic structure can be
complex, but characteristic losses of amino acid residues can often be observed, providing
confirmatory evidence for the structure determined by NMR.
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Caption: A typical experimental workflow for the structural elucidation of Etamycin A.

Biosynthesis of Etamycin A

Etamycin A is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide
Synthetase (NRPS). This enzymatic machinery assembles the molecule in a stepwise fashion,
incorporating and modifying the constituent amino acids without the use of ribosomes and

messenger RNA.
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The biosynthesis involves the activation of the amino acid precursors as adenylates, their
tethering to the NRPS enzyme via thioester linkages, and their sequential condensation to form
the peptide backbone. The process also includes modifications such as N-methylation and the
formation of the ester bond, followed by cyclization to release the final product.
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Caption: A simplified schematic of the Non-Ribosomal Peptide Synthesis (NRPS) pathway for
Etamycin A.
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Conclusion

The chemical structure of Etamycin A is a testament to the complex biosynthetic capabilities of
microorganisms. Its unique cyclic depsipeptide architecture, containing a variety of non-
standard amino acids, is central to its biological activity. While the precise three-dimensional
arrangement at the level of individual bond lengths and angles awaits elucidation by X-ray
crystallography, a detailed understanding of its connectivity and solution-state conformation has
been achieved through advanced NMR and mass spectrometry techniques. This
comprehensive structural knowledge is invaluable for researchers in natural product chemistry,
medicinal chemistry, and drug development, providing a foundation for future efforts in analog
synthesis, mode-of-action studies, and the development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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